molecular formula C14H12N2O4 B5908023 3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B5908023
M. Wt: 272.26 g/mol
InChI Key: ZQFGKAWXVVPQLC-OVCLIPMQSA-N
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Description

3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid is an organic compound that features a furan ring and a benzoic acid moiety

Properties

IUPAC Name

3-[5-[(E)-(acetylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9(17)16-15-8-12-5-6-13(20-12)10-3-2-4-11(7-10)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGKAWXVVPQLC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid typically involves the condensation of 2-acetylhydrazine with a furan-2-carbaldehyde derivative, followed by a coupling reaction with a benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Hydrazines and amines.

    Substitution: Halogenated benzoic acids and nitrobenzoic acids.

Scientific Research Applications

3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    Benzoic acid: A basic aromatic carboxylic acid with various applications.

    2-Acetylfuran: A furan derivative with a similar acetyl group.

Uniqueness

3-{5-[(E)-(2-acetylhydrazinylidene)methyl]furan-2-yl}benzoic acid is unique due to its combination of a furan ring, a hydrazone moiety, and a benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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